molecular formula C13H12F13NO3 B11118959 N-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl)norleucine

N-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl)norleucine

Cat. No.: B11118959
M. Wt: 477.22 g/mol
InChI Key: YFEGUQOKOKPXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANOYL)AMINO]HEXANOIC ACID is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, resistance to solvents, and low surface energy. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANOYL)AMINO]HEXANOIC ACID typically involves the reaction of hexanoic acid with a fluorinated acyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include low temperatures to prevent decomposition of the fluorinated compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANOYL)AMINO]HEXANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with new functional groups replacing fluorine atoms.

Scientific Research Applications

2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANOYL)AMINO]HEXANOIC ACID has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANOYL)AMINO]HEXANOIC ACID involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and other biomolecules, making it effective in various biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
  • 1H,1H,7H-Dodecafluoro-1-heptanol

Uniqueness

2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANOYL)AMINO]HEXANOIC ACID is unique due to its specific arrangement of fluorine atoms and the presence of both an amino and carboxylic acid functional group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar fluorinated compounds.

Properties

Molecular Formula

C13H12F13NO3

Molecular Weight

477.22 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoylamino)hexanoic acid

InChI

InChI=1S/C13H12F13NO3/c1-2-3-4-5(6(28)29)27-7(30)8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h5H,2-4H2,1H3,(H,27,30)(H,28,29)

InChI Key

YFEGUQOKOKPXEC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.